5-Nitropyridazin-4-amine
Description
5-Nitropyridazin-4-amine is a nitrogen-containing heterocyclic compound characterized by a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a nitro group at position 5 and an amine group at position 2. The nitro group enhances electrophilicity and influences reactivity, while the amine group provides sites for hydrogen bonding and functionalization .
Properties
IUPAC Name |
5-nitropyridazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2/c5-3-1-6-7-2-4(3)8(9)10/h1-2H,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRSXLDQHZIQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridazin-4-amine typically involves the nitration of pyridazine derivatives. One common method is the nitration of 3,6-dichloropyridazine-4-amine using fuming nitric acid and sulfuric acid at low temperatures (0°C) followed by heating to 60°C for several hours . The reaction mixture is then neutralized and extracted to obtain the desired product.
Industrial Production Methods: In industrial settings, continuous flow synthesis methods are often employed to enhance safety and efficiency. For example, the nitration of pyridine N-oxide followed by reduction can be carried out in a continuous flow system to minimize the accumulation of highly energetic intermediates and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Nitropyridazin-4-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: (Diacetoxyiodo)benzene, benzene, reflux.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of oxadiazolo derivatives.
Reduction: Formation of 4,5-diaminopyridazine.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
5-Nitropyridazin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitropyridazin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, the compound can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Pyridazine Derivatives
Pyridazine derivatives are structurally distinct from pyrimidine analogs due to the adjacency of nitrogen atoms in the aromatic ring. Below is a comparison with key analogs:
| Compound Name | Structural Features | Biological Activity/Applications | Key Differences from 5-Nitropyridazin-4-amine |
|---|---|---|---|
| N-Ethylpyridazin-4-amine | Ethyl group at the amine position | Antimicrobial activity | Lacks the nitro group, reducing electrophilicity and altering reactivity |
| 3,5-Dichloro-N-ethylpyridazin | Chlorine substituents at positions 3 and 5 | Enhanced antimicrobial properties | Chlorine atoms increase steric hindrance and lipophilicity compared to nitro groups |
| 4-Aminopyridazine | Unsubstituted pyridazine with amine group | Broad but less-targeted biological activity | Absence of nitro group limits redox reactivity |
Pyrimidine Derivatives
Pyrimidine derivatives (six-membered rings with nitrogen at positions 1 and 3) share functional group similarities but differ in electronic properties:
| Compound Name | Structural Features | Biological Activity/Applications | Key Differences from this compound |
|---|---|---|---|
| 4-Chloro-5-nitropyrimidin-2-amine | Chlorine at position 4, nitro at position 5 | Antimicrobial and anticancer potential | Pyrimidine ring alters electronic distribution and binding affinity |
| N-Benzyl-2-chloro-5-nitropyrimidin-4-amine | Benzyl and chloro substituents | Enzyme inhibition (e.g., kinase targets) | Bulkier substituents reduce solubility compared to pyridazine analogs |
| 5-Chloro-N,N-dimethylpyrimidin-4-amine | Chlorine and dimethylamine groups | Intermediate in drug synthesis | Dimethylamine group increases steric hindrance |
Key Research Findings and Data
Impact of Substituents
- Nitro Group : Enhances electrophilicity and redox activity, making this compound a candidate for covalent binding to biological targets (e.g., enzymes or DNA) .
- Amine Group : Facilitates hydrogen bonding and derivatization, enabling tailored pharmacological profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
